molecular formula C14H22O2 B1670977 2,5-Di-tert-butylhydroquinone CAS No. 88-58-4

2,5-Di-tert-butylhydroquinone

Cat. No.: B1670977
CAS No.: 88-58-4
M. Wt: 222.32 g/mol
InChI Key: JZODKRWQWUWGCD-UHFFFAOYSA-N
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Description

TBHQ, also known as tertiary butylhydroquinone, is a derivative of hydroquinone. Its chemical formula is C10H14O2. TBHQ features a tert-butyl group substitution on the hydroquinone core. It appears as a tan powder and has various applications due to its antioxidant properties .

Mechanism of Action

Preparation Methods

Synthetic Routes:: TBHQ can be synthesized through the following steps:

    Alkylation of Hydroquinone: Hydroquinone reacts with tert-butyl chloride or tert-butyl bromide in the presence of a base (such as sodium hydroxide) to form TBHQ.

    Oxidation of 4-tert-butylcatechol: 4-tert-butylcatechol (TBC) undergoes oxidation using an oxidizing agent (e.g., hydrogen peroxide) to yield TBHQ.

Industrial Production:: TBHQ is industrially produced by the oxidation method, which is more efficient and scalable.

Chemical Reactions Analysis

TBHQ participates in various reactions:

    Oxidation: TBHQ can be oxidized to form quinone derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

    Hydroxylation: TBHQ can be hydroxylated under specific conditions.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), Lewis acids, and bases. Major products include quinone derivatives and substituted TBHQ compounds.

Scientific Research Applications

TBHQ finds applications in:

    Food Preservation: As an antioxidant, it extends the shelf life of unsaturated vegetable oils and edible animal fats.

    Molecular Beacons: TBHQ is used in FRET-based nanobeacons for nucleic acid detection.

    Industrial Stabilizer: It inhibits autopolymerization of organic peroxides.

    Biodiesel Antioxidant: TBHQ enhances biodiesel stability.

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-ditert-butylbenzene-1,4-diol
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InChI

InChI=1S/C14H22O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8,15-16H,1-6H3
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InChI Key

JZODKRWQWUWGCD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)C)O
Source PubChem
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Molecular Formula

C14H22O2
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DSSTOX Substance ID

DTXSID8041248
Record name 2,5-Di-tert-butylbenzene-1,4-diol
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Molecular Weight

222.32 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2,5-Di-tert-butylhydroquinone
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CAS No.

88-58-4
Record name 2,5-Di-tert-butylhydroquinone
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Record name DI-TERT-BUTYLHYDROQUINONE
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Synthesis routes and methods

Procedure details

12.4 g (0.113 mol) of hydroquinone, 49.8 g of MTBE (0.566 mol, 5 eq.) and 21.5 g (0.113 mol, 1 eq.) of 85% benzenesulphonic acid are introduced, under a stream of nitrogen, into a 250 ml reactor. The medium is then brought to 60° C. After maintaining these conditions for 5 hours, 25 ml of hexane are added and the reaction medium is cooled to 20° C. and then filtered in order to obtain 17.8 g of wet cake. This filter cake is placed in an oven (35° C.) under maximum vacuum for 12 h to give 14.6 g (58.3% yield for an 80% degree of conversion) of 2,5-di-tert-butylhydroquinone.
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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